![molecular formula C40H30S2 B14398852 1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene CAS No. 89703-83-3](/img/structure/B14398852.png)
1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and disulfane linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of ethene-2,1,1,2-tetrayl intermediates through controlled polymerization reactions.
Step 2: Introduction of disulfane groups via thiol-disulfide exchange reactions.
Step 3: Coupling of benzene rings through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert disulfane linkages to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in the presence of halogenating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Generation of thiol-containing derivatives.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl chains.
科学的研究の応用
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s disulfane linkages and benzene rings enable it to:
Interact with Enzymes: Modulate enzyme activity through covalent bonding or non-covalent interactions.
Affect Cellular Pathways: Influence signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
Bind to Receptors: Engage with specific receptors on cell surfaces, altering cellular responses.
類似化合物との比較
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene can be compared with other similar compounds, such as:
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethane-2,1,1,2-tetrayl)]hexabenzene: Differing by the presence of ethane instead of ethene linkages, affecting its reactivity and stability.
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(propene-2,1,1,2-tetrayl)]hexabenzene: Featuring propene linkages, which may alter its chemical properties and applications.
The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene lies in its specific combination of disulfane and ethene linkages, providing distinct reactivity and potential for diverse applications.
特性
CAS番号 |
89703-83-3 |
|---|---|
分子式 |
C40H30S2 |
分子量 |
574.8 g/mol |
IUPAC名 |
[1,2-diphenyl-2-(1,2,2-triphenylethenyldisulfanyl)ethenyl]benzene |
InChI |
InChI=1S/C40H30S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35)41-42-40(36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChIキー |
GBQGWKRSLDOITI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)SSC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
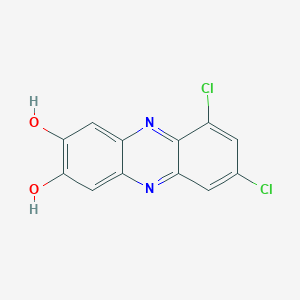
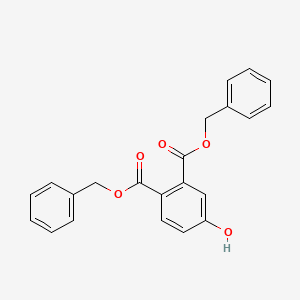
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
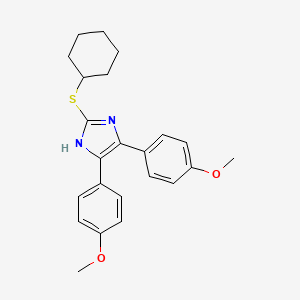
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
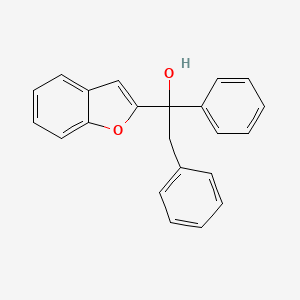
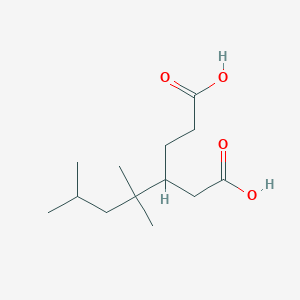
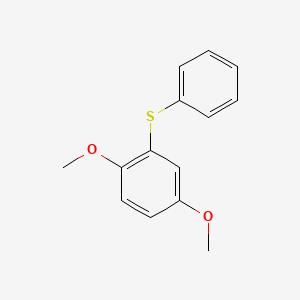
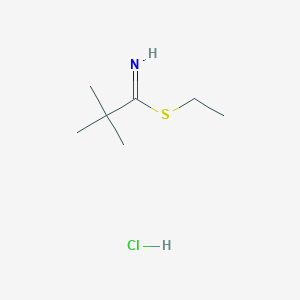
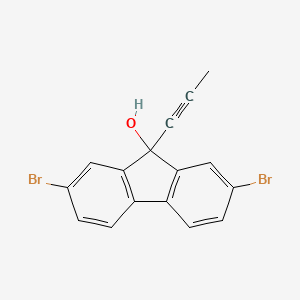
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
